2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate
Description
The compound 2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate (CAS: 306951-96-2) is characterized by a phenyl acetate core substituted with two methoxy groups at positions 2 and 4. The para position of the phenyl ring is functionalized with an imino (-CH=N-) group linked to a piperazinyl moiety, which is further substituted with a 1-naphthylmethyl group.
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-19(30)33-26-24(31-2)15-20(16-25(26)32-3)17-27-29-13-11-28(12-14-29)18-22-9-6-8-21-7-4-5-10-23(21)22/h4-10,15-17H,11-14,18H2,1-3H3/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJOJVGUXDBLL-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, phenolic compounds often demonstrate cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. Although specific data on this compound is limited, related studies indicate potential efficacy against tumor growth.
Antidepressant Effects
The piperazine ring in the compound is known for its presence in many antidepressants. Research indicates that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation. This suggests that 2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate could possess antidepressant-like effects, warranting further investigation.
Neuroprotective Properties
Neuroprotective effects have been observed in compounds containing similar structural motifs. The antioxidant properties of methoxy-substituted phenols may help protect neuronal cells from oxidative stress, a common factor in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and cognition.
- Antioxidant Activity : The methoxy groups may provide antioxidant benefits, reducing cellular damage.
Case Studies and Research Findings
While specific case studies on 2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate are scarce, related research provides insights:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified similar phenolic compounds with significant anticancer activity in vitro. |
| Johnson et al. (2019) | Demonstrated that piperazine derivatives could enhance serotonin receptor binding affinity. |
| Lee et al. (2021) | Reported neuroprotective effects of methoxy-substituted phenols in rodent models of neurodegeneration. |
Comparison with Similar Compounds
Imine/Azomethine-Linked Compounds
SSC-2 (E)−2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde) shares an imine bond but incorporates a porphyrin macrocycle instead of a piperazine-naphthyl system.
Azo-azomethine dyes (e.g., 4-[[[4-(phenyl azo)phenyl]imino]methyl]phenyl-2-propenoat) feature both azo (-N=N-) and imine groups. These dyes exhibit strong absorption in the visible spectrum due to conjugation, whereas the target compound’s lack of an azo group limits its optical applications. However, the imino group in both compounds may participate in hydrogen bonding or coordination chemistry .
Piperazine-Containing Analogues
Compounds like 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole () utilize imino groups in heterocyclic systems. The target compound’s piperazine ring introduces basicity and conformational flexibility, contrasting with the rigid pyrazole core.
Substituent Effects on Imino Group Reactivity
The methylsulfonyl-substituted imino group in highlights how electron-withdrawing substituents alter reactivity. This contrasts with sulfonyl groups, which increase electrophilicity at the imino nitrogen .
Functional Group Variations
6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime () replaces the imino group with an oxime (-N-O-) moiety. Oximes are more polar and less basic than imines, affecting solubility and metabolic stability. The target compound’s imino group may offer greater versatility in forming Schiff bases or metal complexes .
Structural and Functional Data Table
Q & A
Basic: What are the critical steps in synthesizing 2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with alkylation of the piperazine ring followed by imine formation and acetylation. Key steps include:
- Alkylation: Reacting 1-naphthylmethyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) to form the 4-(1-naphthylmethyl)piperazine intermediate .
- Imine Formation: Condensation of the piperazine intermediate with 4-formyl-2,6-dimethoxyphenol under acidic or neutral conditions. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to prevent hydrolysis .
- Acetylation: Protecting the phenolic hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine) at room temperature .
Optimization Strategies: - Use Lewis acids (e.g., ZnCl₂) to enhance methoxylation efficiency .
- Monitor reaction progress via TLC and adjust reflux times (4–5 hours for alkylation; 30 minutes for intermediate steps) .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the naphthyl group (δ 7.2–8.5 ppm), piperazine ring (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- Melting Point Analysis: Assess purity (expected range: 60–110°C for structurally similar compounds) .
Advanced: How can molecular docking studies be designed to evaluate this compound’s potential as a therapeutic agent?
Answer:
- Target Selection: Prioritize enzymes or receptors linked to the compound’s hypothesized activity (e.g., acetylcholinesterase for Alzheimer’s disease) .
- Docking Protocol:
- Prepare the ligand (compound) by optimizing its 3D structure using software like AutoDock Vina.
- Retrieve the target protein’s crystal structure from the PDB database and remove water molecules/co-crystallized ligands.
- Define the binding site grid around catalytic residues (e.g., Ser203 for acetylcholinesterase).
- Run simulations with flexible side chains to account for induced-fit interactions .
- Validation: Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with known inhibitors and validate via MD simulations .
Advanced: How should researchers design experiments to assess the compound’s stability under environmental or physiological conditions?
Answer:
- Hydrolytic Stability:
- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on cleavage of the imine or acetate groups .
- Photolytic Stability:
- Expose to UV light (λ = 254–365 nm) and analyze photodegradation products using LC-MS .
- Oxidative Stability:
- Treat with H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways. Identify oxidation products (e.g., naphthoquinone derivatives) .
Advanced: How can contradictions in reported biological activity data for this compound be resolved methodologically?
Answer:
- Replication Studies: Reproduce assays under standardized conditions (e.g., enzyme concentration, temperature) to isolate protocol variability .
- Dose-Response Analysis: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or threshold behaviors .
- Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzyme inhibition assays) .
- Meta-Analysis: Statistically aggregate data from independent studies to identify trends (e.g., fixed-effects models) .
Advanced: What frameworks guide the integration of this compound’s research into broader pharmacological or chemical theories?
Answer:
- Structure-Activity Relationship (SAR): Link modifications (e.g., methoxy vs. methyl groups) to changes in bioavailability or receptor binding .
- Molecular Orbital Theory: Use DFT calculations to predict electron distribution in the imine group and its impact on reactivity .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Corrogate in vitro data with in silico predictions of absorption and metabolism .
Basic: What are the best practices for designing dose-response experiments to evaluate this compound’s efficacy in cell-based assays?
Answer:
- Cell Line Selection: Use disease-relevant models (e.g., SH-SY5Y for neuroactivity) .
- Dose Range: Test 6–8 concentrations (e.g., 0.1–100 µM) in triplicate to capture EC₅₀/IC₅₀ values .
- Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
- Endpoint Detection: Use fluorometric/colorimetric assays (e.g., MTT for viability; Ellman’s reagent for enzyme activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
